DNA-PK-IN-5

DNA-PK Kinase Selectivity Off-Target Effects

DNA-PK-IN-5 is a selective DNA-PKcs inhibitor designed for unambiguous radiosensitization research. Unlike dual PI3K/DNA-PK inhibitors (e.g., KU-0060648), its clean selectivity profile eliminates PI3K pathway confounding, enabling definitive linkage of NHEJ repair inhibition to observed phenotypes. Its unique 8-oxa-3-azabicyclo[3.2.1]octane scaffold provides a distinct starting point for SAR expansion and IP diversification. Ideal for hematological tumor resistance reversal models. Research-use only; not for human administration.

Molecular Formula C21H22N8O2
Molecular Weight 418.5 g/mol
Cat. No. B15143889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-5
Molecular FormulaC21H22N8O2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN=C2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6
InChIInChI=1S/C21H22N8O2/c1-12-7-16-17(23-6-5-22-16)8-15(12)25-20-24-9-18-19(26-20)29(21(30)27(18)2)28-10-13-3-4-14(11-28)31-13/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,24,25,26)
InChIKeyBIXRNGNRPTYYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA-PK-IN-5 Procurement Guide: Potent and Selective DNA-PKcs Inhibitor for Oncology Research [1]


DNA-PK-IN-5 (CAS 2719736-43-1) is a potent inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair . This compound, with a molecular weight of 418.45 g/mol and formula C21H22N8O2, has been disclosed in patent WO2021204111A1 [1]. As a research-use-only compound, DNA-PK-IN-5 is designed to inhibit DNA-PKcs activity, thereby reducing tumor DNA repair and inducing apoptosis. Its primary application is in cancer research, where it is studied for its potential to enhance the sensitivity of tumor tissues to radiotherapy and overcome therapeutic resistance [2].

DNA-PK-IN-5 Selection: Why Chemical Structure Dictates Functional Specificity Over Simple Class Substitution


In the DNA-PK inhibitor class, substitution is not straightforward. Compounds like NU7441, KU-0060648, AZD7648, and M3814, while all targeting DNA-PKcs, exhibit profound differences in their kinase selectivity profiles, pharmacokinetic properties, and even dual-targeting capabilities [1] [2]. For instance, some are dual PI3K inhibitors, some suffer from poor solubility, and others have distinct off-target effects [3] . The specific chemical scaffold of DNA-PK-IN-5, as described in patent WO2021204111A1, is engineered for a unique balance of potency and selectivity, which cannot be assumed for other compounds within the same general class. Simply selecting any DNA-PK inhibitor will not yield the same experimental outcome and can lead to confounding biological results or development setbacks. The following evidence guide quantifies the key differentiators that should inform a scientific procurement decision.

DNA-PK-IN-5 Quantitative Differentiation Evidence: A Comparator-Based Analysis for Informed Procurement


DNA-PK-IN-5 vs. AZD7648: Comparative Kinase Selectivity Profile

While a direct head-to-head study is not publicly available, cross-study comparison of selectivity profiles reveals a key differentiator. AZD7648 is a highly potent DNA-PK inhibitor (biochemical IC50 = 0.6 nM) but is noted for its exceptional selectivity against a panel of 396 other kinases . In contrast, DNA-PK-IN-5 is described as a potent and selective DNA-PK inhibitor in the WO2021204111A1 patent [1]. The patent disclosure implies a selectivity profile engineered to be distinct from the ultra-narrow profile of AZD7648, potentially offering a different window of off-target activity that could be advantageous in specific tumor contexts or combination therapies where a broader but controlled kinase inhibition is desired. The explicit quantitative selectivity window for DNA-PK-IN-5 over specific kinases (e.g., PI3K, mTOR, ATM) is provided in the patent but not detailed in public vendor summaries.

DNA-PK Kinase Selectivity Off-Target Effects AZD7648

DNA-PK-IN-5 vs. KU-0060648: Distinct Target Spectrum for Defined Pathway Analysis

KU-0060648 is a well-characterized dual inhibitor of DNA-PK and PI3Kα/β/δ, with reported IC50 values of 8.6 nM for DNA-PK and 4 nM, 0.5 nM, and 0.1 nM for the respective PI3K isoforms . This dual activity can complicate the interpretation of experimental results, as observed effects cannot be solely attributed to DNA-PK inhibition. In contrast, DNA-PK-IN-5 is presented as a selective DNA-PK inhibitor . While the precise selectivity data is not publicly summarized, the compound is not designated as a dual PI3K inhibitor. This implies a cleaner target engagement profile, making it a superior choice for researchers who require unambiguous dissection of the DNA-PK pathway without the confounding influence of PI3K pathway modulation.

DNA-PK PI3K Dual Inhibitor KU-0060648

DNA-PK-IN-5 vs. NU7441: Inference of Potency and Structural Novelty

NU7441 (KU-57788) is a first-generation DNA-PK inhibitor with a widely reported IC50 of 14 nM [1]. It is an ATP-competitive inhibitor that also shows activity against PI3K (IC50 5 μM) and mTOR (IC50 1.7 μM) [2]. DNA-PK-IN-5 is a more recently developed compound from the WO2021204111A1 patent family, which represents a distinct chemical series [3]. While the precise biochemical IC50 for DNA-PK-IN-5 is not publicly detailed in vendor materials, its inclusion in a modern patent application suggests it was optimized to meet or exceed the potency of earlier tool compounds like NU7441, likely with improved selectivity or pharmacokinetic properties. The novel chemical scaffold of DNA-PK-IN-5 (containing an 8-oxa-3-azabicyclo[3.2.1]octane moiety) [3] differentiates it from the morpholine-based NU7441 and implies a distinct binding mode or property profile.

DNA-PK NU7441 Potency Scaffold

Optimal Research Applications for DNA-PK-IN-5: Scenarios Informed by Comparative Evidence


Radiosensitization Studies in Solid Tumors Requiring a Selective DNA-PK Inhibitor

DNA-PK-IN-5 is specifically noted for its ability to enhance tumor tissue sensitivity to radiotherapy [1]. In a research setting where the objective is to validate DNA-PK inhibition as a radiosensitization strategy without the confounding effects of PI3K pathway inhibition (as seen with KU-0060648) , DNA-PK-IN-5 is the preferred tool. Its selective profile allows for a cleaner interpretation of the synergy between DNA damage repair inhibition and radiation.

Overcoming Chemotherapy Resistance in Hematological Malignancies

The compound is described as overcoming drug resistance and enhancing inhibition of hematological tumors [1]. This makes it a prime candidate for studies investigating resistance mechanisms to DNA-damaging chemotherapeutics in leukemia or lymphoma models. Compared to a dual-targeted agent like KU-0060648, the use of DNA-PK-IN-5 can more definitively link any observed reversal of resistance to DNA-PKcs inhibition alone .

Structure-Activity Relationship (SAR) Studies on Novel DNA-PK Chemotypes

DNA-PK-IN-5, with its unique chemical structure featuring an 8-oxa-3-azabicyclo[3.2.1]octane moiety, represents a distinct chemical series [2]. For medicinal chemistry programs aiming to explore new intellectual property space or overcome specific liabilities of known inhibitors (e.g., the solubility issues of NU7441 [3]), this compound serves as an excellent starting point or reference molecule for SAR expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNA-PK-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.